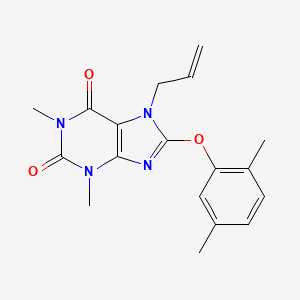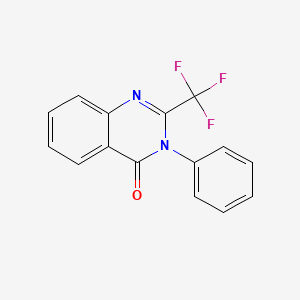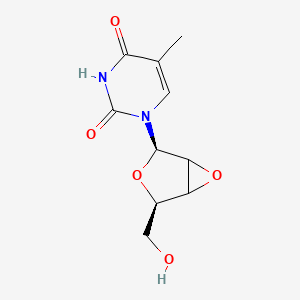
2-(6-Aminopurin-9-yl)-5-ethynyloxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Aminopurin-9-yl)-5-ethynyloxolane-3,4-diol is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of an aminopurine moiety attached to an ethynyloxolane ring. Purine derivatives are known for their significant roles in biological systems, including their involvement in nucleic acids and various metabolic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminopurin-9-yl)-5-ethynyloxolane-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-aminopurine and ethynyloxolane derivatives.
Condensation Reaction: The 6-aminopurine is reacted with an ethynyloxolane derivative under specific conditions to form the desired compound. This reaction often requires the use of a suitable catalyst and controlled temperature conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, including spectroscopic and chromatographic analysis, are employed to monitor the production process.
化学反应分析
Types of Reactions
2-(6-Aminopurin-9-yl)-5-ethynyloxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
科学研究应用
2-(6-Aminopurin-9-yl)-5-ethynyloxolane-3,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(6-Aminopurin-9-yl)-5-ethynyloxolane-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in nucleic acid metabolism, thereby affecting cellular processes.
相似化合物的比较
Similar Compounds
2-(6-Aminopurin-9-yl)ethanol: A related compound with a similar purine structure but different functional groups.
9-(2-Hydroxyethyl)adenine: Another purine derivative with hydroxyl groups.
Uniqueness
2-(6-Aminopurin-9-yl)-5-ethynyloxolane-3,4-diol is unique due to the presence of both an ethynyl group and an oxolane ring, which confer distinct chemical and biological properties
属性
CAS 编号 |
125296-16-4 |
|---|---|
分子式 |
C11H11N5O3 |
分子量 |
261.24 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-ethynyloxolane-3,4-diol |
InChI |
InChI=1S/C11H11N5O3/c1-2-5-7(17)8(18)11(19-5)16-4-15-6-9(12)13-3-14-10(6)16/h1,3-5,7-8,11,17-18H,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1 |
InChI 键 |
TUULTITVEOMAQD-IOSLPCCCSA-N |
SMILES |
C#CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
手性 SMILES |
C#C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
规范 SMILES |
C#CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Key on ui other cas no. |
125296-16-4 |
同义词 |
9-(5',6'-dideoxy-beta-ribohex-5'-ynofuranosyl)adenine DRF-adenine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxydecanoyloxy]decanoic acid](/img/structure/B1206561.png)







![4-[(2S,3R)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol](/img/structure/B1206575.png)
![(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1206576.png)




